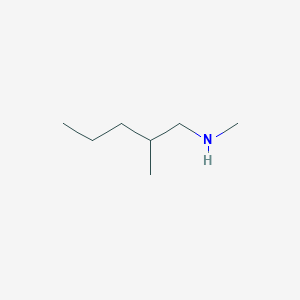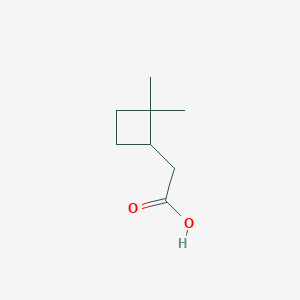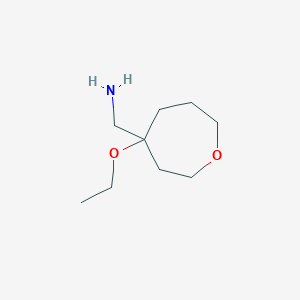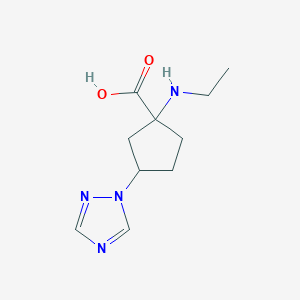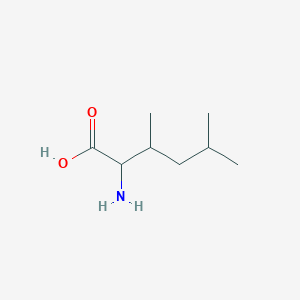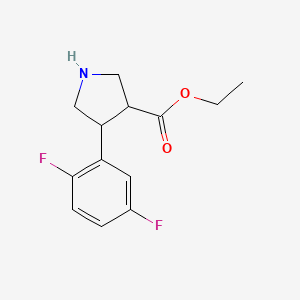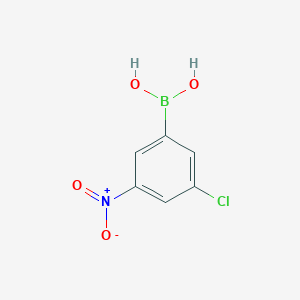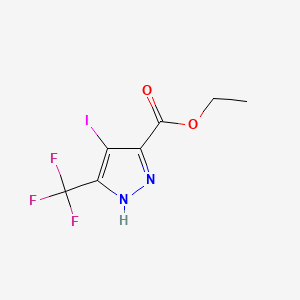
ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fascinating chemical compound with a unique structure that includes an iodine atom, a trifluoromethyl group, and a pyrazole ring.
Méthodes De Préparation
The synthesis of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrazole precursor with iodine and trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in various agrochemical and pharmaceutical applications
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different scientific fields.
Propriétés
Formule moléculaire |
C7H6F3IN2O2 |
|---|---|
Poids moléculaire |
334.03 g/mol |
Nom IUPAC |
ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H6F3IN2O2/c1-2-15-6(14)4-3(11)5(13-12-4)7(8,9)10/h2H2,1H3,(H,12,13) |
Clé InChI |
DOWQTWRHTNKXHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=C1I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


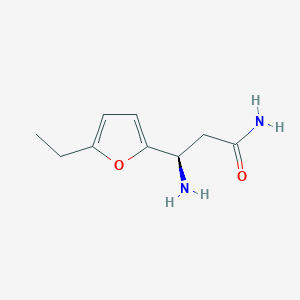
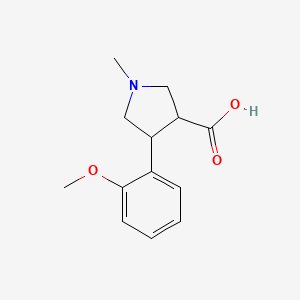
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)


